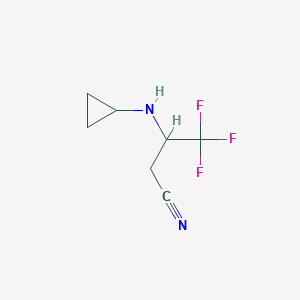

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile

Description

Properties

IUPAC Name |

3-(cyclopropylamino)-4,4,4-trifluorobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c8-7(9,10)6(3-4-11)12-5-1-2-5/h5-6,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRUIZKBNUZBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile typically involves the reaction of cyclopropylamine with 4,4,4-trifluorobutanenitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclopropylamine, followed by nucleophilic substitution with 4,4,4-trifluorobutanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile: shares similarities with other trifluoromethylated nitriles and amines, such as:

Uniqueness

- The presence of both a cyclopropylamino group and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where such properties are often desirable for drug candidates.

Biological Activity

3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H8F3N

- Molecular Weight : 175.14 g/mol

The compound contains a cyclopropyl group attached to an amino group, alongside a trifluorobutanenitrile moiety, which contributes to its chemical reactivity and biological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Target Interaction : It has been suggested that this compound may interact with specific receptors or enzymes involved in critical biochemical pathways. For instance, docking studies have indicated that similar compounds show potential as inhibitors against Mycobacterium tuberculosis H37Ra, suggesting a possible application in anti-tubercular therapies.

- Biochemical Pathways : The compound may influence various metabolic pathways by modulating enzyme activities or receptor functions. Its trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Efficacy Against Pathogens

In vitro studies have shown that related compounds can achieve inhibitory concentrations (IC50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra. This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Case Study Analysis

A review of existing literature reveals several case studies involving structurally similar compounds:

-

Anti-Tubercular Activity :

- A study explored the efficacy of various trifluoromethylated aminobutanenitriles against Mycobacterium tuberculosis. The findings highlighted the importance of structural modifications in enhancing biological activity and selectivity against the pathogen.

-

Enzyme Inhibition Studies :

- Another research effort assessed the inhibition of specific enzymes by related nitriles. The results demonstrated that modifications in the side chains could significantly impact enzyme binding affinity and inhibition rates.

Comparative Biological Activity Table

| Compound Name | Target Pathogen | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Ra | TBD | Potential enzyme inhibition |

| Similar Trifluoromethylated Nitrile | Mycobacterium tuberculosis H37Ra | 135-218 | Inhibitor of cell wall synthesis |

| Other Cyclopropyl Derivatives | Various pathogens | TBD | Modulation of metabolic pathways |

Note: TBD indicates that specific data for this compound is yet to be determined.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 3-(Cyclopropylamino)-4,4,4-trifluorobutanenitrile, and how can reaction efficiency be optimized?

- Methodological Answer: Multi-step synthetic routes often involve nucleophilic substitution or cyclopropane ring formation. For example, analogous trifluorinated esters are synthesized via Wittig reactions, followed by hydrolysis and functional group transformations (e.g., esterification or amination) . Reaction efficiency can be improved by optimizing solvent polarity (e.g., using DMF or THF), controlling temperature to suppress side reactions, and employing catalysts for cyclopropane formation. Characterization of intermediates via IR and / NMR is critical to track progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- IR spectroscopy : Identifies nitrile (C≡N, ~2200 cm) and amine (N-H, ~3300 cm) functional groups.

- NMR spectroscopy : NMR resolves cyclopropyl proton splitting patterns, while NMR confirms trifluoromethyl group integrity. NMR aids in mapping carbon environments .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: Stability studies should assess hydrolytic sensitivity (due to the nitrile group) and photodegradation. Store under inert atmospheres (argon) at -20°C to prevent moisture ingress. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can identify degradation products .

Q. How can researchers validate the purity of this compound using orthogonal methods?

- Methodological Answer: Combine:

- HPLC-UV/RI : Quantify purity (>98%) with reverse-phase columns.

- Elemental analysis : Confirm C/H/N/F ratios against theoretical values.

- Melting point consistency : Compare with literature data for analogous trifluorinated compounds .

Advanced Research Questions

Q. How should contradictions in NMR chemical shifts be resolved for trifluorinated derivatives?

- Methodological Answer: Discrepancies often arise from solvent effects or dynamic conformational changes. Use 2D NMR (e.g., - HOESY) to probe spatial interactions. Cross-reference with published NMR data for structurally similar compounds, such as ethyl 3-hydroxy-4,4,4-trifluorobutyrate, to validate assignments .

Q. What strategies mitigate by-product formation during cyclopropylamino group synthesis?

- Methodological Answer: By-products (e.g., ring-opened amines) can be minimized by:

- Using slow addition of cyclopropane precursors to control exothermicity.

- Employing chiral auxiliaries or enantioselective catalysts to suppress racemization.

- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can computational chemistry predict the reactivity of the cyclopropylamino moiety in nucleophilic substitutions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and activation energies. Focus on the ring strain of cyclopropane (estimated ~27 kcal/mol) and its impact on nucleophilic attack at the nitrile carbon. Compare computational results with experimental kinetic data .

Q. What mechanistic insights explain the stereochemical outcomes of derivatization reactions?

- Methodological Answer: Stereoselectivity in amination or esterification can be probed via isotopic labeling (e.g., -labeled cyclopropylamine) and - NOESY NMR. For example, steric hindrance from the trifluoromethyl group may favor axial attack in cyclohexane-based intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.